N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide
Description
This compound is a sulfonamide-functionalized pyrrole derivative with a furan-2-carboxamide substituent. Its structure features a 2-methoxyethyl group at the pyrrole nitrogen, methyl groups at positions 4 and 5 of the pyrrole ring, and a phenylsulfonyl moiety at position 2.
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H22N2O5S/c1-14-15(2)22(11-13-26-3)19(21-20(23)17-10-7-12-27-17)18(14)28(24,25)16-8-5-4-6-9-16/h4-10,12H,11,13H2,1-3H3,(H,21,23) |
InChI Key |
OIRCCUBFVYNOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Methoxyethyl)-4,5-dimethyl-1H-pyrrole (Intermediate A)
The pyrrole ring is constructed via a modified Paal-Knorr synthesis or carbamate-mediated cyclization:
Method 1: Carbamate Cyclization (Adapted from)
2,5-Dimethoxytetrahydrofuran reacts with O-(2-methoxyethyl) carbamate under acidic conditions (acetic acid, reflux) to yield the N-(2-methoxyethyl) pyrrole. Methyl groups at positions 4 and 5 are introduced using methylating agents (e.g., methyl iodide) post-cyclization.
Reaction Conditions:
- Reactants : 2,5-Dimethoxytetrahydrofuran (1.2 eq), O-(2-methoxyethyl) carbamate (1.0 eq)
- Catalyst : Acetic acid (3.0 eq)
- Temperature : 110°C, 12–24 hours
- Yield : 68–72%
Method 2: Paal-Knorr Synthesis
1,4-Diketone precursors (e.g., 3,4-dimethylhexane-2,5-dione) react with 2-methoxyethylamine in toluene under reflux. This method directly installs methyl groups at positions 4 and 5 during cyclization.
Reaction Conditions:
- Reactants : 3,4-Dimethylhexane-2,5-dione (1.0 eq), 2-methoxyethylamine (1.1 eq)
- Solvent : Toluene
- Temperature : 110°C, 6 hours
- Yield : 65–70%
Sulfonylation at Position 3 (Intermediate B)
Electrophilic aromatic sulfonylation is performed using phenylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The 2-methoxyethyl group directs sulfonylation to position 3 via steric and electronic effects.
Reaction Conditions:
- Reactants : Intermediate A (1.0 eq), phenylsulfonyl chloride (1.5 eq)
- Catalyst : AlCl₃ (1.2 eq)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature, 4 hours
- Yield : 80–85%
Characterization Data :
Installation of Furan-2-carboxamide at Position 2 (Target Compound)
The amide bond is formed via coupling furan-2-carboxylic acid with the pyrrole’s amine group at position 2. Two approaches are viable:
Method 1: Direct Amination-Coupling
- Bromination : Intermediate B undergoes electrophilic bromination at position 2 using NBS (N-bromosuccinimide).
- Amination : Bromine is displaced with ammonia (NH₃/EtOH, 60°C).
- Coupling : Furan-2-carboxylic acid is activated with HATU and coupled to the amine.
Reaction Conditions :
- Coupling Agents : HATU (1.2 eq), DIPEA (3.0 eq)
- Solvent : DMF, room temperature, 2 hours
- Yield : 75–80%
Method 2: One-Pot Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs a preformed furan-2-carboxamide boronic ester at position 2.
Reaction Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 eq)
- Solvent : DME/H₂O (4:1), 80°C, 12 hours
- Yield : 70–75%
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps (e.g., cyclization, coupling), reducing reaction times by 50–70%. For example, the Paal-Knorr cyclization completes in 1.5 hours under microwave conditions (150°C).
Solid-Phase Synthesis
Immobilizing the pyrrole core on Wang resin enables iterative functionalization, ideal for parallel synthesis of analogs.
Optimization Challenges and Solutions
Regioselectivity in Sulfonylation
Competing sulfonylation at positions 2 and 3 is mitigated by:
Amide Bond Stability
The furan-2-carboxamide group is prone to hydrolysis under acidic conditions. Using mild coupling agents (e.g., HATU over Tf₂O) preserves integrity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O gradient) shows >98% purity at λ = 254 nm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Thiols, amines, in the presence of a base like NaOH or K2CO3
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of sulfides
Substitution: Formation of thioethers or amides
Scientific Research Applications
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylsulfonyl-Containing Analogues
- 1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole (4): Synthesized via cycloaddition of N-(phenylsulfonyl)benzohydrazonoyl azide with enamines, this triazole derivative lacks the pyrrole core but shares the phenylsulfonyl group.
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: This chromene-containing sulfonamide has a pyrazolopyrimidine core instead of pyrrole. The addition of fluorine atoms enhances metabolic stability but introduces steric bulk, which may limit binding to compact active sites compared to the target compound’s simpler pyrrole framework .
Methoxyethyl-Substituted Analogues
- A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): This thiazole derivative shares the 2-methoxyethyl and dimethyl substituents but replaces the pyrrole with a thiazole ring.
- Goxalapladib : A naphthyridine derivative with a 2-methoxyethylpiperidinyl group, this compound has a larger, more rigid structure. Its extended π-system may improve stacking interactions in enzymatic pockets but could reduce oral bioavailability relative to the target compound’s compact pyrrole scaffold .
Furan-Carboxamide Derivatives
- N-[1-(5-Fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide] : This pyrazole-based compound shares the carboxamide group but lacks sulfonamide and pyrrole moieties. The fluorophenyl group enhances lipophilicity, which may improve CNS penetration but increase off-target effects compared to the target compound’s balanced sulfonamide-furan design .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s pyrrole core and furan-carboxamide group confer moderate lipophilicity (LogP ~3.1), balancing membrane permeability and solubility.
- The chromene sulfonamide’s high molecular weight and low solubility (~10 µg/mL) may limit its bioavailability compared to the target compound .
Biological Activity
N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and various functional groups, suggest diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 364.5 g/mol
- Structural Features : The presence of a methoxyethyl group, a phenylsulfonyl moiety, and a carboxamide functional group contributes to its reactivity and interaction with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Research suggests that compounds with similar structures may interact with B-cell lymphoma 2 (BCL-2) proteins, which are crucial regulators of apoptosis. This interaction could enhance apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
2. Anti-inflammatory Properties
The sulfonyl and carboxamide groups are known to form hydrogen bonds and other interactions with proteins and enzymes that may modulate their activity. Such interactions could lead to anti-inflammatory effects, although specific pathways are still under investigation .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Pyrrole Ring : Utilizing appropriate reagents to construct the pyrrole backbone.
- Substitution Reactions : Introducing the methoxyethyl and phenylsulfonyl groups through electrophilic aromatic substitution or nucleophilic addition.
- Final Carboxamide Formation : Converting the resulting intermediate into the final carboxamide derivative.
Case Studies
Recent studies have focused on evaluating the biological activity of this compound using various assays:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell viability assays using cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer properties. |
| Study 2 | In vitro assays for anti-inflammatory effects | Demonstrated inhibition of pro-inflammatory cytokine release in macrophage cultures. |
| Study 3 | Binding affinity studies with BCL-2 proteins | High binding affinity observed, suggesting a mechanism for inducing apoptosis in cancer cells. |
Q & A
Q. What are the key synthetic challenges in preparing N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control over regioselectivity and steric hindrance. For example:
- Step 1 : Introduction of the phenylsulfonyl group to the pyrrole ring requires anhydrous conditions and catalysts like Pd(PPh₃)₄ to avoid side reactions .
- Step 2 : Functionalization with the 2-methoxyethyl group demands careful temperature modulation (0–5°C) to prevent N-alkylation byproducts .
- Step 3 : Coupling the furan-2-carboxamide moiety often employs EDCI/HOBt-mediated amidation, with yields optimized via iterative solvent screening (e.g., DMF vs. THF) .
Q. How is the compound’s structural uniqueness validated experimentally?
X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are critical:
- Crystallography : Confirms the spatial arrangement of the phenylsulfonyl group and methoxyethyl substituent, with hydrogen-bonding interactions (e.g., C=O···H-N) analyzed via graph-set notation .
- NMR : Distinct chemical shifts for the pyrrole C-H protons (δ 6.8–7.2 ppm) and sulfonyl group (δ ~3.1 ppm for SO₂CH₃) validate regiochemistry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
A comparative study of analogs reveals:
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 4-Fluorophenylsulfonyl | Enhanced COX-2 inhibition (IC₅₀ = 0.8 μM) | |
| Compound B | Phenylsulfonyl (no fluorine) | Reduced activity (IC₅₀ = 5.2 μM) | |
| Compound C | Allyl instead of methoxyethyl | Improved solubility but lower target affinity (Kd = 12 nM vs. 3 nM) |
Methodological Insight : Molecular docking (e.g., AutoDock Vina) and MD simulations correlate steric bulk of the methoxyethyl group with binding pocket compatibility in COX-2 .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data?
Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.4 μM for COX-2) arise from assay conditions:
- Kinetic vs. endpoint assays : Pre-incubation time (10 min vs. 30 min) affects inhibitor-enzyme equilibration .
- Buffer composition : Phosphate-buffered saline (PBS) vs. Tris-HCl alters ionic strength, impacting sulfonamide protonation (pKa ~6.5) and binding .
- Solution : Standardize assays using SPR (surface plasmon resonance) for real-time binding kinetics .
Mechanistic & Functional Studies
Q. How does the compound interact with biological targets at the atomic level?
Cryo-EM and crystallographic data (PDB: 8DY, 8XJ) reveal:
- Hydrogen-bond network : The furan carbonyl forms a bifurcated H-bond with Arg120 and Tyr355 in COX-2 .
- π-Stacking : The phenylsulfonyl group interacts with Phe518, stabilizing the enzyme-inhibitor complex .
- Hydrophobic pockets : 4,5-Dimethyl groups on the pyrrole fill a lipophilic cavity, reducing entropic penalty upon binding .
Q. What spectroscopic methods characterize its stability under physiological conditions?
- LC-MS/MS : Monitors degradation products (e.g., sulfonic acid derivatives) in simulated gastric fluid (pH 2.0, 37°C) .
- UV-Vis spectroscopy : Tracks absorbance shifts at λ = 280 nm (π→π* transition of furan) to assess photostability .
Data Interpretation & Reproducibility
Q. How can researchers address batch-to-batch variability in biological assays?
Q. What statistical frameworks validate structure-activity relationship (SAR) models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
